1,5-Dibromoanthracene

Thermal Analysis Process Chemistry Purification

Procure 1,5-Dibromoanthracene (C₁₄H₈Br₂) for its unique 1,5-regioisomeric substitution, enabling site-selective Suzuki-Miyaura couplings and the synthesis of diagonally bridged anthracene architectures inaccessible with 9,10-substituted isomers. Essential for advanced blue OLED emitters, NIR dyes, and dinaphthoanthracene-tetracarboxdiimides. Available in research quantities with verified high purity.

Molecular Formula C14H8Br2
Molecular Weight 336.02 g/mol
CAS No. 3278-82-8
Cat. No. B1284092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Dibromoanthracene
CAS3278-82-8
Molecular FormulaC14H8Br2
Molecular Weight336.02 g/mol
Structural Identifiers
SMILESC1=CC2=CC3=C(C=CC=C3Br)C=C2C(=C1)Br
InChIInChI=1S/C14H8Br2/c15-13-5-1-3-9-7-12-10(8-11(9)13)4-2-6-14(12)16/h1-8H
InChIKeyDIMYVOCPPKNNPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Dibromoanthracene (CAS 3278-82-8): Strategic Sourcing for Regiospecific Organic Electronics and Polyarene Synthesis


1,5-Dibromoanthracene (C₁₄H₈Br₂) is a polycyclic aromatic hydrocarbon functionalized with two bromine atoms at the 1- and 5-positions of the anthracene core. This regioisomeric substitution pattern imparts distinct reactivity and physical properties compared to its 9,10-substituted analog, making it a critical precursor for site-selective cross-coupling reactions and for accessing diagonally bridged anthracene derivatives used in advanced materials [1]. The compound exhibits deep blue fluorescence and is valued as a bifunctional building block in organic synthesis and materials science .

1,5-Dibromoanthracene (CAS 3278-82-8): Why Regioisomeric Substitution Precludes Simple 9,10-Dibromoanthracene Interchange


The position of bromine substitution on the anthracene ring profoundly influences intermolecular interactions, thermodynamic stability, and reactivity [1]. The 1,5-substitution pattern yields a wider physical separation between reactive sites compared to the commonly used 9,10-dibromoanthracene, altering both the steric environment and the electronic coupling of the π-system [2]. Consequently, using 9,10-dibromoanthracene as a drop-in replacement for 1,5-dibromoanthracene in site-selective Suzuki–Miyaura couplings or in the construction of diagonally bridged architectures will lead to different regiochemical outcomes and compromised material performance, as evidenced by the distinct melt thermodynamics and application-specific yields described below [3].

1,5-Dibromoanthracene (CAS 3278-82-8): Quantified Differentiation vs. 9,10-Dibromoanthracene in Melt Thermodynamics, Site-Selective Coupling, and Bifunctional Reactivity


Elevated Melting Point Confirms Stronger Intermolecular Forces vs. 9,10-Dibromoanthracene

Differential scanning calorimetry (DSC) studies demonstrate a significant difference in melt thermodynamics between 1,5-dibromoanthracene and its 9,10-substituted isomer [1]. The data confirm that the 1,5-regioisomer exhibits a higher melting point, which can impact downstream processing and purification strategies .

Thermal Analysis Process Chemistry Purification

Unique Regioselectivity Enables Site-Selective Suzuki Coupling for Non-Traditional Anthracene Architectures

In the synthesis of doubly bridged anthracene blue emitters for OLEDs, 1,5-dibromoanthracene is deliberately chosen over the 9,10-isomer to physically block a different portion of the anthracene π-system with diagonal alkylene bridges [1]. The use of 1,5-dibromoanthracene in a Suzuki coupling with 2,6-dimethoxyphenylboronic acid enables access to a tetraol intermediate (compound 15) that is structurally inaccessible from the 9,10-dibromo starting material, ultimately leading to a diagonally bridged emitter (compound 17) [1].

OLED Suzuki-Miyaura Cross-Coupling

Defined Bifunctional Reactivity for Constructing Elongated Polycyclic Arenes

1,5-Dibromoanthracene functions as a well-defined bifunctional core for the synthesis of elongated polycyclic arenes via lithiation and subsequent condensation [1]. Reaction with butyllithium and diethyloxalate, followed by saponification, yields anthrylene-1,5-diglyoxylic acid, a bifunctional reactant that undergoes double condensation with 2-bromophenylacetic acid and double cyclization to furnish a bright-orange, near-linear dinaphthoanthracene-tetracarboxdiimide [1]. The resulting 1,5-substituted core imparts a striking difference in band gap and long-wavelength absorption compared to isomeric structures substituted on the central ring [1].

Polycyclic Aromatic Hydrocarbons Bifunctional Reactants Band Gap Engineering

1,5-Dibromoanthracene (CAS 3278-82-8): Targeted Application Scenarios Requiring Regiospecific 1,5-Substitution


Synthesis of Diagonally Bridged Anthracene Emitters for High-Efficiency Blue OLEDs

1,5-Dibromoanthracene is the requisite starting material for constructing alkylene-bridged anthracenes that physically shield the 1,5-positions of the π-system, a strategy that modulates intermolecular packing and suppresses aggregation-caused quenching in blue OLED emitters [1]. The alternative 9,10-dibromoanthracene cannot produce the same diagonal bridging architecture, making 1,5-dibromoanthracene the only viable precursor for this specific class of emitters [1].

Site-Selective Triple Suzuki Coupling for Complex OLED Emitter Libraries

In palladacycle-catalyzed triple Suzuki coupling protocols, the 1,5-disposition of bromine atoms on the anthracene core directs the site-selective installation of three distinct aryl/heteroaryl groups [2]. This regiospecific functionalization enables the construction of anthracene-based OLED emitters with extended conjugation pathways that are inaccessible via 9,10-dibromoanthracene, which typically undergoes 9,10-selective coupling [2].

Construction of Elongated Polycyclic Arenes with Tunable NIR Absorption

The bifunctional nature of 1,5-dibromoanthracene allows for the creation of anthrylene-1,5-diglyoxylic acid, a key intermediate in the synthesis of dinaphthoanthracene-tetracarboxdiimides [3]. These near-linear polycyclic architectures exhibit a pronounced red-shift in absorption due to the 1,5-substitution pattern on the central arene moiety, a property that is highly desirable for near-infrared (NIR) dyes and organic photodetectors [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,5-Dibromoanthracene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.